N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Description
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a heterocyclic compound featuring a benzoxazole core (a fused benzene and oxazole ring) substituted with a phenyl group at position 3 and a carboxamide group at position 5. The carboxamide nitrogen is further functionalized with an oxan-4-yl (tetrahydropyran) group and a thiophen-2-yl moiety.
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c27-24(25-22(21-7-4-14-30-21)16-10-12-28-13-11-16)18-8-9-20-19(15-18)23(29-26-20)17-5-2-1-3-6-17/h1-9,14-16,22H,10-13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVSVXMTYSUYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:
Table 1: Key Structural Features of Analogs
*Calculated based on formula.
Physicochemical and Pharmacokinetic Properties
- Solubility : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to the ethyl ester in the 5-methylisoxazole derivative . However, the morpholine-containing benzamide derivative may exhibit superior solubility due to hydrogen-bonding capacity.
- Lipophilicity: The thiophen-2-yl and phenyl groups enhance lipophilicity, favoring membrane permeability. This contrasts with the rivaroxaban analog , where polar oxazolidinone and trifluoromethyl groups may reduce passive diffusion.
- Metabolic Stability: The benzoxazole core is less prone to oxidative metabolism compared to imidazo-thiadiazole (MMV1) or oxazolidinone systems .
Q & A
Q. What are the standard synthetic routes for N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzoxazole core via cyclization of substituted 2-aminophenol derivatives under acidic conditions.
- Step 2 : Introduction of the thiophene-oxan-4-ylmethyl group using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction or palladium-catalyzed cross-coupling).
- Step 3 : Carboxamide functionalization at the 5-position via activation with reagents like EDC/HOBt, followed by reaction with appropriate amines. Critical parameters include solvent choice (dioxane or DMF), temperature control (20–80°C), and catalysts (e.g., triethylamine for neutralization) .
Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structural identity and purity?
- NMR Spectroscopy : H and C NMR validate the connectivity of the benzoxazole, thiophene, and oxan-4-yl groups. Key signals include aromatic protons (δ 6.8–8.2 ppm) and oxane methylene protons (δ 3.2–4.0 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) matching the theoretical molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dioxane minimizes side reactions in coupling steps .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency. Base additives (e.g., KCO) neutralize acidic byproducts .
- Temperature Gradients : Stepwise heating (e.g., 50°C for cyclization, 80°C for amidation) reduces decomposition of thermally sensitive intermediates .
- Purification : Recrystallization from ethanol-DMF (4:1) or flash chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Assay Validation : Compare results from orthogonal methods (e.g., enzyme inhibition vs. cellular assays) to confirm target specificity. For example, discrepancies in IC values may arise from differences in protein binding or assay pH .
- Purity Analysis : Re-test compounds with ≥98% purity (via HPLC) to exclude interference from synthetic byproducts .
- Structural Analog Comparison : Evaluate activity of analogs (e.g., thiophene-to-furan substitutions) to identify critical pharmacophores. For instance, thiophene’s sulfur atom may enhance binding to cysteine-rich enzymes .
Q. How does the compound’s structure influence its binding affinity to biological targets?
- Key Structural Features :
- Structure-Activity Relationship (SAR) : Modifying the oxan-4-yl group to smaller rings (e.g., tetrahydrofuran) reduces steric hindrance, improving binding to Factor Xa-like targets .
Data Contradiction Analysis
Q. Why do reported yields vary significantly for similar synthetic routes?
- Example : Yields for thiazolidinone intermediates range from 37% to 93% depending on substituents (). Electron-withdrawing groups (e.g., -Cl) on aryl rings stabilize intermediates, while bulky groups (e.g., -CF) hinder cyclization .
- Mitigation : Use computational modeling (DFT) to predict steric/electronic effects of substituents before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
